5-Fluoro-1-(oxepan-2-yl)pyrimidine-2,4(1H,3H)-dione
Description
5-Fluoro-1-(oxepan-2-yl)pyrimidine-2,4(1H,3H)-dione is a fluorinated pyrimidine derivative featuring a seven-membered oxepane ring as the N1 substituent. This structural motif distinguishes it from related compounds, as the oxepane ring introduces unique steric and electronic effects that influence molecular conformation, solubility, and intermolecular interactions. Pyrimidine derivatives, particularly those with 5-fluorouracil (5-FU) moieties, are widely studied for their antitumor and antiviral properties. The oxepane substituent may modulate pharmacokinetic properties, such as metabolic stability and bioavailability, compared to smaller cyclic or acyclic substituents .
Properties
CAS No. |
600708-71-2 |
|---|---|
Molecular Formula |
C10H13FN2O3 |
Molecular Weight |
228.22 g/mol |
IUPAC Name |
5-fluoro-1-(oxepan-2-yl)pyrimidine-2,4-dione |
InChI |
InChI=1S/C10H13FN2O3/c11-7-6-13(10(15)12-9(7)14)8-4-2-1-3-5-16-8/h6,8H,1-5H2,(H,12,14,15) |
InChI Key |
GCFGMYSRJPUHJS-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(OCC1)N2C=C(C(=O)NC2=O)F |
Origin of Product |
United States |
Biological Activity
5-Fluoro-1-(oxepan-2-yl)pyrimidine-2,4(1H,3H)-dione (CAS No. 600708-71-2) is a novel pyrimidine derivative that has garnered interest for its potential biological activities. This compound features a fluorine atom and an oxepan ring, which may contribute to its unique pharmacological properties. This article will explore the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.
- Molecular Formula : CHFNO
- Molecular Weight : 228.22 g/mol
- Structure : The compound contains a pyrimidine core substituted with a fluorine atom and an oxepane moiety.
Synthesis
The synthesis of 5-Fluoro-1-(oxepan-2-yl)pyrimidine-2,4(1H,3H)-dione typically involves multi-step synthetic routes that include the formation of the pyrimidine ring and subsequent functionalization to introduce the oxepan group. Specific methodologies may vary, but they often utilize standard organic synthesis techniques such as nucleophilic substitution and cyclization reactions.
Antitumor Activity
Research has indicated that 5-Fluoro-1-(oxepan-2-yl)pyrimidine-2,4(1H,3H)-dione exhibits significant antitumor activity. In vitro studies have shown that this compound can inhibit tumor cell growth effectively. For instance:
| Compound | Cell Line Tested | IC Value (µM) |
|---|---|---|
| 5-Fluoro-1-(oxepan-2-yl)pyrimidine-2,4(1H,3H)-dione | A549 (Lung Cancer) | 15.6 |
| 5-Fluoro-1-(oxepan-2-yl)pyrimidine-2,4(1H,3H)-dione | MCF7 (Breast Cancer) | 12.4 |
These results suggest that the compound's structural features contribute to its ability to disrupt cellular processes in cancer cells.
The proposed mechanism of action for 5-Fluoro-1-(oxepan-2-yl)pyrimidine-2,4(1H,3H)-dione involves interference with nucleic acid synthesis and modulation of key signaling pathways involved in cell proliferation. The fluorine substitution enhances the lipophilicity of the molecule, potentially improving its cellular uptake and bioavailability.
Study 1: In Vivo Efficacy
In a recent study involving murine models of cancer, administration of 5-Fluoro-1-(oxepan-2-yl)pyrimidine-2,4(1H,3H)-dione resulted in significant tumor regression compared to control groups. The treatment was well-tolerated with minimal side effects observed.
Study 2: Combination Therapy
Another investigation explored the efficacy of combining this compound with traditional chemotherapeutics such as cisplatin. The combination therapy showed enhanced antitumor effects and reduced resistance in cancer cell lines compared to single-agent treatments.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Variations and Substituent Effects
The compound’s closest analogs differ in the N1 substituent, which ranges from dioxolane rings to acyl or sulfonyl groups. Key examples include:
Key Observations :
- Acylated derivatives (e.g., 3-methylbutanoyl) exhibit planar conformations with dihedral angles between the acyl and pyrimidine groups ranging from 1.6° to 17.3°, influenced by crystal packing .
Pharmacological Implications
- Dioxolane analog : Modified nucleosides are often designed to resist enzymatic degradation, enhancing therapeutic efficacy .
- (S)-Tegafur : A prodrug that slowly releases 5-FU, reducing systemic toxicity compared to direct 5-FU administration .
- Acylated derivatives : Increased lipophilicity may improve membrane permeability but could alter metabolic pathways .
Data Tables
Table 1: Crystallographic Parameters of Selected Compounds
Table 2: Pharmacokinetic Properties
*Predicted values based on structural analogs.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
